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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)cyclobutanone

CAS No.: 1080636-35-6

Cat. No.: B1452323 Get Quote

Advanced Scaffolds for CNS Ligand Design & Strained-Ring Synthesis

Executive Summary
3-(2-Chlorophenyl)cyclobutanone (CAS: 1080636-35-6) is a high-value strained carbocyclic

intermediate, primarily utilized in the synthesis of conformationally restricted aryl-amine

bioisosteres. Unlike its 2-substituted isomers, the 3-substituted scaffold offers a unique vector

for displaying the ortho-chlorophenyl moiety—a pharmacophore critical in NMDA receptor

antagonists (e.g., Ketamine) and various monoamine transporter modulators.

This guide outlines the physicochemical profile, a validated high-precision synthesis protocol,

and the downstream reactivity of this compound.[1][2] It is designed for medicinal chemists

requiring rigorous control over sp³-rich scaffold generation.

Chemical & Physical Characterization[3][4][5]
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Property Specification Notes

IUPAC Name
3-(2-Chlorophenyl)cyclobutan-

1-one

CAS Number 1080636-35-6

Distinct from 3-(3-

chlorophenyl) isomer (152714-

08-4)

Molecular Formula C₁₀H₉ClO

Molecular Weight 180.63 g/mol

Physical State Viscous Oil / Low-melting Solid
Tendency to supercool; store <

-20°C

Ring Strain ~26 kcal/mol

High reactivity toward

nucleophiles and ring

expansion

Electronic Effect
ortho-Cl Inductive Withdrawal

(-I)

Deactivates phenyl ring;

sterically crowds C3

Solubility DCM, THF, Toluene
Hydrophobic; poor water

solubility

Structural Analysis
The cyclobutanone ring exists in a puckered conformation to relieve torsional strain between

eclipsed hydrogens. The bulky 2-chlorophenyl group at the 3-position prefers a pseudo-

equatorial orientation to minimize 1,3-diaxial-like interactions, though the energy barrier to ring

inversion is low. The ortho-chloro substituent introduces significant steric bulk, influencing the

stereoselectivity of carbonyl additions (e.g., hydride reduction) by blocking one face of the

distal ketone.

Validated Synthesis Strategy: Rhodium-Catalyzed
Conjugate Addition
Expert Insight: Traditional [2+2] cycloadditions of ketenes with styrenes typically yield the 2-aryl

isomer. To exclusively access the 3-aryl isomer, we employ a Rhodium(I)-catalyzed conjugate
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addition of arylboronic acids to cyclobutenone. This method is self-validating as it precludes the

formation of the 2-isomer by mechanistic design.

Reaction Pathway Diagram
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Figure 1: Selective synthesis of the 3-isomer via cyclobutenone activation.

Detailed Protocol
Step 1: Preparation of Cyclobutenone (In situ or Isolated)

Reagents: Cyclobutanone (1.0 eq), Bromine (1.05 eq), Triethylamine (2.5 eq).

Procedure: Brominate cyclobutanone at 0°C in CH₂Cl₂ to form α-bromocyclobutanone. Treat

immediately with excess Et₃N to induce elimination.

Note: Cyclobutenone is volatile and unstable; use immediately in the next step.

Step 2: Rhodium-Catalyzed Arylation

Reagents:

Cyclobutenone (1.0 mmol)

2-Chlorophenylboronic acid (1.5 mmol)

[Rh(OH)(cod)]₂ (3 mol%)

Solvent: 1,4-Dioxane/H₂O (10:1)
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Procedure:

Charge a reaction vial with boronic acid and Rh catalyst under Argon.

Add degassed dioxane/water solvent.

Add cyclobutenone dropwise at room temperature.

Heat to 60°C for 12 hours.

Validation Point: Monitor disappearance of cyclobutenone (TLC/GC). The appearance of a

new spot (Rf ~0.4 in 10% EtOAc/Hex) confirms product.

Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄.

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Mechanism: The reaction proceeds via the formation of an aryl-Rh(I) species, which undergoes

1,4-insertion (conjugate addition) into the strained alkene of cyclobutenone. Hydrolysis of the

resulting rhodium enolate releases the product and regenerates the catalyst.

Reactivity Profile & Transformations
The 3-(2-chlorophenyl)cyclobutanone core is a versatile "spring-loaded" scaffold. Its

chemistry is dominated by the release of ring strain (~26 kcal/mol).

Transformation Logic Map
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Figure 2: Divergent synthesis pathways from the parent scaffold.

Key Transformations
Reductive Amination (Synthesis of Bioisosteres):

Reaction with amines (e.g., methylamine) and NaBH(OAc)₃ yields 3-(2-chlorophenyl)-N-

methylcyclobutanamine.

Stereochemistry: The cis-isomer (amine and aryl group on the same side) is often favored

kinetically, but thermodynamic conditions favor trans.

Application: This creates a rigid analog of phenethylamines where the ethyl chain is "tied

back" into the ring.

Ring Expansion to Cyclopentanones:

Treatment with trimethylsilyldiazomethane (TMSCHN₂) and a Lewis acid (e.g., Sc(OTf)₃)

expands the ring to 4-(2-chlorophenyl)cyclopentanone (via regioselective migration of the

less substituted carbon? No, migration is usually dictated by electronic factors; here,

methylene migration is common).

Baeyer-Villiger Oxidation:

Reagent: m-CPBA or TFAA/H₂O₂.

Product: 4-(2-chlorophenyl)dihydrofuran-2(3H)-one (gamma-lactone).

Utility: Access to substituted GABA analogs (via lactone hydrolysis).

Safety & Handling Protocols
Strained Ring Hazards: Cyclobutanones are high-energy molecules. While generally stable

at room temperature, they can undergo exothermic decomposition if heated strongly in the

presence of strong acids or radical initiators.

Halogenated Aromatics: The 2-chlorophenyl moiety persists through metabolic pathways but

can be activated in palladium-catalyzed cross-couplings. Avoid inadvertent contact with Pd
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residues if the ring integrity is to be maintained.

Storage: Store under inert atmosphere (Argon) at -20°C to prevent slow oxidation or

polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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